[cis-2-Methoxycyclobutyl]methanol
Description
[cIs-2-Methoxycyclobutyl]methanol is a cyclobutane derivative featuring a methoxy (-OCH₃) and a hydroxymethyl (-CH₂OH) group in a cis-configuration on the four-membered ring. Its molecular formula is C₆H₁₂O₂, with a molecular weight of 116.16 g/mol. The compound’s stereochemistry is critical to its physicochemical properties, including solubility, boiling/melting points, and reactivity.
Synthetic routes often involve ring-closing metathesis or stereoselective oxidation of cyclobutane precursors.
Properties
Molecular Formula |
C6H12O2 |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
[(1R,2R)-2-methoxycyclobutyl]methanol |
InChI |
InChI=1S/C6H12O2/c1-8-6-3-2-5(6)4-7/h5-7H,2-4H2,1H3/t5-,6-/m1/s1 |
InChI Key |
JHHDZOQQIUJIBP-PHDIDXHHSA-N |
Isomeric SMILES |
CO[C@@H]1CC[C@@H]1CO |
Canonical SMILES |
COC1CCC1CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [cis-2-Methoxycyclobutyl]methanol typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a methoxy-substituted cyclobutane derivative with formaldehyde in the presence of a base. The reaction is carried out under mild conditions to ensure the formation of the desired cis isomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
[cis-2-Methoxycyclobutyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The methoxy group can be reduced to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed
Oxidation: Formation of [cis-2-Methoxycyclobutyl]carboxylic acid.
Reduction: Formation of [cis-2-Hydroxycyclobutyl]methanol.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
[cis-2-Methoxycyclobutyl]methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [cis-2-Methoxycyclobutyl]methanol involves its interaction with specific molecular targets and pathways. The compound can undergo metabolic transformations, leading to the formation of active metabolites. These metabolites may interact with enzymes, receptors, or other biomolecules, resulting in various biological effects.
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between [cis-2-Methoxycyclobutyl]methanol and three related compounds:
Physicochemical and Reactivity Comparisons
Ring Size and Strain
- Cyclobutane vs. Cyclopentane: The smaller cyclobutane ring in this compound imposes greater ring strain (~110 kJ/mol) compared to cyclopentane derivatives (~25 kJ/mol). This strain enhances reactivity, making cyclobutanes more susceptible to ring-opening reactions .
- Cyclopentane Derivative: The amino-substituted cyclopentane compound () benefits from reduced strain, improving stability but limiting reactivity in strain-driven reactions.
Stereochemical Effects
- Cis vs. However, specific data are unavailable in the provided sources .
Functional Group Influence
- Amino Group: The cyclopentane derivative’s amino group () introduces basicity (pKa ~9–10 for aliphatic amines) and ionic character due to its hydrochloride salt, enhancing water solubility relative to purely alkoxy-alcohol compounds.
- Phenoxy Ether: The bulky 4-(1,1,3,3-tetramethylbutyl)phenoxy group in increases lipophilicity, making the compound suitable for nonpolar solvents or surfactant applications .
Biological Activity
[cis-2-Methoxycyclobutyl]methanol is a compound of interest due to its unique cyclobutane structure, which includes a methoxy group and a hydroxymethyl group. This structure influences its biological activity, making it a candidate for further investigation in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its interactions with biological systems, potential therapeutic applications, and relevant case studies.
The compound's structural features include:
- Methoxy Group (-OCH₃) : Contributes to the compound's solubility and reactivity.
- Hydroxymethyl Group (-CH₂OH) : Enhances the potential for hydrogen bonding and reactivity with biological molecules.
Research suggests that this compound may interact with specific enzymes and metabolic pathways. The functional groups present in the molecule allow it to act as both a nucleophile and an electrophile, facilitating various biochemical reactions. These interactions could potentially lead to the formation of reactive intermediates involved in biological processes.
Pharmacological Potential
- Enzymatic Interactions : Preliminary studies indicate that this compound may serve as a substrate for enzymatic reactions, suggesting potential roles in drug metabolism.
- Cellular Pathways : The compound could modulate cellular pathways, influencing gene expression and cellular responses.
Comparative Analysis with Related Compounds
To understand the biological activity of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Cyclobutane with methoxy & hydroxymethyl groups | Potential for diverse biological interactions |
| [trans-2-Methoxycyclobutyl]methanol | Isomer with different spatial arrangement | Different stereochemistry affects reactivity |
| [trans-2-Hydroxycyclobutyl]methanol | Hydroxyl group instead of methoxy | Alters chemical behavior due to functional group change |
Case Studies
- Toxicological Studies : A study on methanol poisoning highlighted the severe effects of methanol-related compounds on human health, emphasizing the importance of understanding the biological activity of methanol derivatives like this compound. In cases of acute poisoning, patients exhibited metabolic acidosis and neurological impairment, showcasing the potential risks associated with methanol derivatives .
- Pharmacokinetics Modeling : A biologically based dynamic model described the kinetics of methanol and its metabolites in various species. This model can help predict how compounds like this compound might behave in biological systems, providing insights into their absorption, distribution, metabolism, and excretion (ADME) profiles .
Research Findings
Recent findings suggest that compounds similar to this compound exhibit significant biological activities:
- Anti-inflammatory Effects : Some methanol derivatives have been studied for their ability to modulate inflammatory pathways.
- Neuroprotective Properties : Research indicates potential neuroprotective effects against neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
